![molecular formula C18H19FN2O3S B608448 Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- CAS No. 1000308-25-7](/img/structure/B608448.png)

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-

Übersicht

Beschreibung

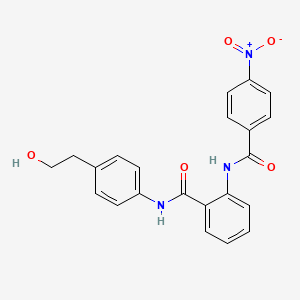

Landipirdin ist ein niedermolekulares Medikament, das als potenter Antagonist sowohl von Serotonin-5-HT2A- als auch von 5-HT6-Rezeptoren wirkt . Es wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von kognitiven Defiziten untersucht, die mit neurologischen Erkrankungen wie der Demenz bei Parkinson einhergehen .

Herstellungsmethoden

Die Syntheseroute für Landipirdin beinhaltet die Herstellung seiner Mutterlauge durch Auflösen von 2 mg des Medikaments in 50 μL Dimethylsulfoxid (DMSO), was zu einer Konzentration der Mutterlauge von 40 mg/mL führt . Detaillierte industrielle Produktionsmethoden sind nicht öffentlich zugänglich.

Chemische Reaktionsanalyse

Landipirdin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vorbereitungsmethoden

The synthetic route for landipirdine involves the preparation of its mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Detailed industrial production methods are not publicly available.

Analyse Chemischer Reaktionen

Landipirdine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medizin: Landipirdin wurde in klinischen Studien auf sein Potenzial untersucht, die kognitive Funktion bei Patienten mit Parkinson-Demenz zu verbessern.

Industrie: Obwohl es hauptsächlich in Forschung und Medizin verwendet wird, ist die Rolle von Landipirdin in industriellen Anwendungen begrenzt.

Wirkmechanismus

Landipirdin übt seine Wirkungen aus, indem es die Serotonin-5-HT2A- und 5-HT6-Rezeptoren blockiert . Diese Rezeptoren sind an verschiedenen Signalwegen beteiligt, die Stimmung, Kognition und Verhalten regulieren. Durch die Antagonisierung dieser Rezeptoren kann Landipirdin die Neurotransmitterfreisetzung und neuronale Aktivität modulieren, was möglicherweise die kognitive Funktion verbessert und neuropsychiatrische Symptome reduziert .

Wirkmechanismus

Landipirdine exerts its effects by blocking the serotonin 5-HT2A and 5-HT6 receptors . These receptors are involved in various signaling pathways that regulate mood, cognition, and behavior. By antagonizing these receptors, landipirdine can modulate neurotransmitter release and neuronal activity, potentially improving cognitive function and reducing neuropsychiatric symptoms .

Vergleich Mit ähnlichen Verbindungen

Landipirdin ähnelt anderen Serotoninrezeptor-Antagonisten wie Idalopirdin, Intepirdin und Latrepirdin . Es ist einzigartig in seiner dualen Antagonisierung sowohl von 5-HT2A- als auch von 5-HT6-Rezeptoren . Diese duale Wirkung kann einen breiteren therapeutischen Effekt bieten im Vergleich zu Verbindungen, die nur auf einen Rezeptorsubtyp abzielen.

Ähnliche Verbindungen

- Idalopirdin

- Intepirdin

- Latrepirdin

Die einzigartige duale Rezeptorantagonisierung von Landipirdin unterscheidet es von diesen ähnlichen Verbindungen, was möglicherweise umfassendere therapeutische Vorteile bietet .

Eigenschaften

CAS-Nummer |

1000308-25-7 |

|---|---|

Molekularformel |

C18H19FN2O3S |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

[(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |

InChI |

InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1 |

InChI-Schlüssel |

MTTHRRVVGMPYQG-ZDUSSCGKSA-N |

SMILES |

C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |

Isomerische SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |

Kanonische SMILES |

C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Landipirdine; RO5025181; RO-5025181; RO 5025181; SYN120; SYN-120; SYN 120; RO5025181-000 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)